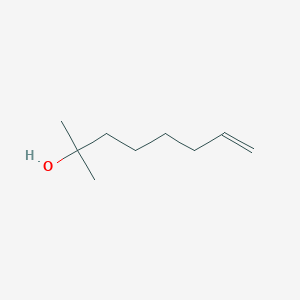

2-Methyloct-7-EN-2-OL

Description

Contextualization within the Landscape of Branched Unsaturated Alcohols and their Synthetic Utility

Branched unsaturated alcohols are a pivotal class of organic compounds characterized by a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond within a non-linear carbon framework. youtube.com This structural arrangement imparts a dual reactivity that makes them highly valuable intermediates in organic synthesis. youtube.com The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification, while the unsaturated bond allows for reactions such as hydrogenation, halogenation, epoxidation, and polymerization.

These compounds are not merely synthetic curiosities; they are found in numerous natural products, including fragrances and pheromones. Their unique chemical properties make them essential building blocks for creating more complex molecules. acs.org For instance, homoallylic alcohols, a subclass to which 2-methyloct-7-en-2-ol belongs, are extremely versatile synthetic intermediates used in the stereoselective synthesis of intricate natural products. acs.org The presence of both an alcohol and an alkene functionality within the same molecule allows for a wide array of chemical transformations, making them indispensable in modern synthetic chemistry. nih.gov

Significance of this compound as a Target Molecule and Synthetic Intermediate

While extensive research specifically targeting this compound is not widely documented, its structural motifs—a tertiary alcohol and a terminal alkene—make it a molecule of considerable synthetic potential. Tertiary alcohols, in general, are important structural components in many biologically active compounds and materials. drugbank.com The synthesis of such molecules is a fundamental objective in organic chemistry. researchgate.net

The most direct and common methods for synthesizing tertiary alcohols like this compound involve the reaction of a ketone with an organometallic reagent, such as a Grignard or organolithium reagent. transformationtutoring.com In a plausible synthetic route to this compound, methylmagnesium bromide could be reacted with 6-hepten-2-one (B3049758). This nucleophilic addition to the carbonyl group would result in the formation of the desired tertiary alcohol. youtube.com

Alternatively, the Barbier reaction offers a one-pot approach where an alkyl halide reacts with a carbonyl compound in the presence of a metal like zinc, tin, or indium. chemeurope.comwikipedia.org This method is often considered a "greener" alternative as it can sometimes be carried out in aqueous media. chemeurope.comwikipedia.org

As a synthetic intermediate, this compound offers two distinct points for chemical modification. The terminal alkene can be functionalized through various addition reactions or used in olefin metathesis to build more complex carbon skeletons. Simultaneously, the tertiary alcohol can be used as a handle for introducing other functional groups or for creating ethers and esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 88295-55-0 |

| Canonical SMILES | CC(C)(CCCCC=C)O |

Data sourced from PubChem. nih.gov

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research in the field of unsaturated alcohol synthesis is focused on developing more efficient, selective, and environmentally benign methodologies. organic-chemistry.org For a molecule like this compound, key research challenges and trajectories would include:

Chemoselective Synthesis: A primary challenge in synthesizing this compound using organometallic reagents is ensuring chemoselectivity. The highly reactive nucleophile must selectively attack the carbonyl group of the precursor ketone (e.g., 6-hepten-2-one) without interacting with the terminal alkene. While Grignard and organolithium reagents are generally effective for this purpose, side reactions can occur. masterorganicchemistry.com

Green Chemistry Approaches: The development of catalytic and more environmentally friendly synthetic routes is a major goal. The Barbier reaction, which can utilize less reactive and water-insensitive metals, represents a step in this direction. alfa-chemistry.comnrochemistry.com Research into novel catalytic systems that can mediate the addition of nucleophiles to ketones under mild conditions is an active area. organic-chemistry.org

Stereoselective Synthesis: While this compound itself is achiral, the synthesis of chiral analogues or more complex homoallylic tertiary alcohols often requires high stereocontrol. acs.org Developing asymmetric methods to control the stereochemistry at the newly formed tertiary carbinol center is a significant area of research, often employing chiral catalysts or auxiliaries. acs.org

Functionalization Strategies: Research is also directed at exploring the subsequent transformations of molecules like this compound. This includes developing selective methods to functionalize either the alkene (e.g., via hydroboration-oxidation to create a diol) or the alcohol, and leveraging the bifunctional nature of the molecule for intramolecular cyclization reactions to form cyclic ethers or other heterocyclic systems. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

88295-55-0 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-methyloct-7-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h4,10H,1,5-8H2,2-3H3 |

InChI Key |

BDJFCIOMKXVJJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyloct 7 En 2 Ol and Its Structural Analogues

Retrosynthetic Strategies Towards the 2-Methyloct-7-EN-2-OL Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves breaking down a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Disconnection Approaches for Carbon-Carbon Bond Formation

The carbon skeleton of this compound can be deconstructed in several ways to reveal potential starting materials. A primary disconnection strategy involves breaking the carbon-carbon bonds connected to the tertiary alcohol. This leads to two main retrosynthetic pathways:

Grignard-type disconnection: The tertiary alcohol can be traced back to the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. transformationtutoring.com For this compound, this would involve disconnecting the bond between the carbon bearing the hydroxyl group and one of the adjacent methyl groups, or the bond to the hexenyl chain. This suggests acetone (B3395972) and a 5-hexenyl Grignard reagent, or 2-hepten-6-one and a methyl Grignard reagent as possible precursors.

Alkene-based disconnection: The terminal alkene can be considered a key functional group for a strategic bond cleavage. This might involve retrosynthetic transformations like allylation, where the double bond is formed from the reaction of an allyl nucleophile with an electrophile.

Functional Group Interconversion in the Context of Alkene and Alcohol Moieties

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the conversion of one functional group into another. In the context of this compound, the alcohol and alkene moieties are key targets for FGI.

The tertiary alcohol could be derived from a ketone through reduction or from an ester via the addition of two equivalents of an organometallic reagent. transformationtutoring.com The terminal alkene can be introduced at various stages of the synthesis through elimination reactions or olefination reactions. nih.gov For instance, a precursor molecule could contain a halide or another suitable leaving group that can be eliminated to form the double bond.

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on a carefully planned sequence of reactions to assemble the molecule from simpler starting materials. The introduction of the terminal alkene is a critical step in many synthetic routes.

Alkene Introduction Methodologies

Olefination reactions are powerful tools for creating carbon-carbon double bonds. lumenlearning.com Several named reactions are particularly relevant for synthesizing alkenes like the one found in this compound.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a ketone or aldehyde into an alkene. wikipedia.orglibretexts.org It is a widely used and reliable method, often favored for its predictability in the location of the newly formed double bond. lumenlearning.com For instance, a ketone precursor could be reacted with methylenetriphenylphosphorane (B3051586) to install the terminal double bond. chemeurope.com While effective, the Wittig reaction can sometimes be challenging with sterically hindered ketones. wikipedia.orglibretexts.org

Takai Olefination: The Takai olefination is another method for converting aldehydes to alkenes, specifically to form (E)-alkenyl halides. wikipedia.orgchemistry-reaction.com This reaction employs a diorganochromium species generated from a haloform and chromium(II) chloride. wikipedia.org It offers good stereoselectivity for the E-isomer, which can be an advantage in certain synthetic strategies. wikipedia.orgyoutube.comchem-station.com

Julia-Kocienski Olefination: This modified version of the Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone to produce an alkene. wikipedia.orgorganic-chemistry.org It is known for its high E-selectivity and tolerance of a wide range of functional groups, making it a valuable tool in complex natural product synthesis. wikipedia.orgnih.govorganicreactions.org

Table 1: Comparison of Olefination Reactions

| Reaction | Reagents | Substrate | Key Features |

| Wittig Reaction | Phosphonium ylide, base | Ketone or Aldehyde | Forms C=C bond with high regioselectivity. lumenlearning.com Can be challenging for sterically hindered ketones. wikipedia.org |

| Takai Olefination | Organochromium species, haloform | Aldehyde | Primarily produces (E)-alkenyl halides. wikipedia.orgyoutube.com |

| Julia-Kocienski Olefination | Phenyl sulfone, base | Aldehyde or Ketone | High (E)-selectivity and broad functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov |

Elimination Reactions from Halogenated Precursors

An alternative strategy for introducing the terminal alkene is through an elimination reaction. This typically involves a precursor molecule containing a leaving group, such as a halogen, on the carbon chain. Treatment with a base can then induce the elimination of the leaving group and a proton from an adjacent carbon, forming the double bond. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

For the synthesis of this compound, a precursor such as 7-halo-2-methyloctan-2-ol could undergo an E2 elimination to yield the desired product. The success of this approach depends on the availability of the halogenated precursor and the ability to control the elimination to favor the terminal alkene over any potential internal alkene isomers.

Tertiary Alcohol Formation Strategies

The defining feature of this compound is its tertiary alcohol group. The construction of this functional group is a cornerstone of its synthesis. Tertiary alcohols can be synthesized through several reliable methods, primarily involving the nucleophilic addition of carbon-based reagents to ketone substrates.

A classic and highly effective method for forming tertiary alcohols is the reaction of a ketone with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). organic-chemistry.orgmasterorganicchemistry.com These organometallic compounds feature a highly nucleophilic carbon atom that readily attacks the electrophilic carbon of the ketone's carbonyl group. chemistrysteps.comwikipedia.org The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate, which is a magnesium or lithium alkoxide salt. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com

For the specific synthesis of this compound, the logical precursors would be 6-hepten-2-one (B3049758) (a ketone) and a methyl-containing organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The nucleophilic methyl group from the organometallic reagent attacks the carbonyl carbon of 6-hepten-2-one, leading to the desired product after protonation. youtube.commasterorganicchemistry.com This approach allows for the formation of the C-C bond at the alcohol carbon and the simultaneous creation of the tertiary alcohol.

| Ketone Substrate | Organometallic Reagent | Intermediate | Final Product |

|---|---|---|---|

| 6-Hepten-2-one | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide salt | This compound |

| 6-Hepten-2-one | Methyllithium (CH₃Li) | Lithium alkoxide salt | This compound |

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk However, it is crucial to note that the reduction of a ketone with LiAlH₄ yields a secondary alcohol, not a tertiary one. lumenlearning.combyjus.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the LiAlH₄ to the carbonyl carbon. lumenlearning.com

Therefore, while LiAlH₄ is a potent reagent for carbonyl reduction, it is not a suitable method for the direct synthesis of the tertiary alcohol this compound from a ketone precursor. byjus.comkhanacademy.org This method changes the functional group but does not add the necessary carbon substituent required for a tertiary alcohol. To form a tertiary alcohol, a carbon-based nucleophile is required, as described in the Grignard and organolithium reactions. chemistrysteps.comwikipedia.org

Convergent and Linear Synthesis Pathways

For a relatively simple molecule like this compound, a linear approach is often sufficient and practical. However, a convergent strategy can be conceptualized.

| Pathway Type | Description | Hypothetical Example for this compound |

|---|---|---|

| Linear | Step-by-step assembly from a single starting material. | Starting with a 5-carbon halide, performing a series of reactions to extend the chain and introduce the functional groups in sequence. |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.org | Fragment A: Preparation of a prop-2-en-1-yl organometallic reagent. Fragment B: Protection of acetone cyanohydrin. Coupling of fragments followed by deprotection and functional group manipulation. |

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, its structural framework is related to many naturally occurring and synthetically important chiral compounds, particularly in the family of terpene alcohols. The synthesis of chiral analogues requires methods that can control the three-dimensional arrangement of atoms, or stereochemistry.

One of the most powerful strategies in asymmetric synthesis is the use of the "chiral pool." This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of chiral terpene-like alcohols, (R)- or (S)-citronellal (an aldehyde) and its corresponding alcohol, citronellol, are exceptionally valuable and frequently used precursors. researchgate.netresearchgate.net

These molecules possess a pre-existing stereocenter which can be carried through a synthetic sequence to impart chirality to the final, more complex product. For instance, (R)-citronellal can be used to synthesize a variety of chiral molecules where the stereocenter at C3 is preserved. acs.orgtudelft.nl Chemical modifications to the aldehyde and the double bond of citronellal (B1669106) can lead to a diverse range of chiral analogues of acyclic terpene alcohols.

When a suitable chiral precursor is unavailable, asymmetric catalysis provides a powerful alternative for creating chiral molecules from achiral starting materials. This involves using a small amount of a chiral catalyst to direct a reaction to selectively produce one enantiomer of the product over the other.

Keck Asymmetric Allylation : This reaction involves the addition of an allylstannane (like allyltributyltin) to an aldehyde in the presence of a chiral titanium-BINOL catalyst. rsc.orgwikipedia.org The reaction creates a homoallylic alcohol with a newly formed stereocenter. researchgate.netrsc.org The chirality of the BINOL ligand dictates the absolute stereochemistry of the resulting alcohol. wikipedia.org This method is highly versatile and has been applied to the synthesis of numerous complex natural products. rsc.orgrsc.org It could be used to synthesize chiral secondary alcohol analogues, which could then be further elaborated.

Zirconium-Catalyzed Asymmetric Carboalumination (ZACA Reaction) : Developed by Ei-ichi Negishi, the ZACA reaction is a method for the enantioselective functionalization of alkenes. wikipedia.org It utilizes a chiral indenylzirconium catalyst to direct the addition of an organoaluminum reagent (like trimethylaluminum) across a double bond. This creates a new C-C bond and a new stereocenter with high enantioselectivity. pnas.org The resulting chiral organoaluminum intermediate can then be oxidized to yield a chiral alcohol. wikipedia.org This powerful reaction allows for the synthesis of chiral alcohols from simple alkenes, providing a direct route to chiral building blocks that could be used to construct analogues of this compound. pnas.org

| Method | Description | Typical Chiral Component | Product Type |

|---|---|---|---|

| Chiral Pool Synthesis | Uses a naturally occurring chiral molecule as a starting material. researchgate.net | (R)- or (S)-Citronellal/Citronellol | Chiral products with retained stereocenter |

| Keck Allylation | Asymmetric addition of an allyl group to an aldehyde. wikipedia.orgrsc.org | Chiral BINOL-Titanium complex | Enantioenriched homoallylic alcohols |

| ZACA Reaction | Asymmetric carboalumination of an alkene. wikipedia.org | Chiral Zirconium-Indenyl complex | Enantioenriched alcohols |

Diastereoselective Control in Functional Group Transformations (e.g., Sharpless Asymmetric Dihydroxylation)

The Sharpless Asymmetric Dihydroxylation is a powerful reaction for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comnih.gov This method allows for precise control over the stereochemistry of the resulting diol by using a chiral catalyst. The reaction employs osmium tetroxide as the primary oxidant in the presence of a chiral quinine (B1679958) ligand to transform an alkene, such as the terminal double bond in this compound, into a chiral diol. wikipedia.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, leading to predictable stereochemical outcomes. The two most common ligand systems are commercially available as premixed reagents known as "AD-mix". mdpi.com

AD-mix-α : Contains the ligand (DHQ)₂-PHAL.

AD-mix-β : Contains the ligand (DHQD)₂-PHAL. mdpi.com

The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the diol. wikipedia.org The reaction is highly site-selective, typically favoring the more electron-rich double bond in a polyene substrate. wikipedia.org For a molecule like this compound, this transformation would convert the terminal alkene into a 1,2-diol, creating two new stereocenters with controlled diastereoselectivity. Such chiral diols are valuable intermediates in the total synthesis of many natural products, including terpenes, macrolides, and alkaloids. mdpi.comencyclopedia.pub

Table 1: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent Component | Function | Included in AD-mix? |

| Osmium Tetroxide (OsO₄) or K₂OsO₂(OH)₄ | Catalytic Oxidant | Yes |

| (DHQ)₂-PHAL or (DHQD)₂-PHAL | Chiral Ligand | Yes |

| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric Reoxidant | Yes |

| Potassium Carbonate (K₂CO₃) | Base | Yes |

| Methanesulfonamide (CH₃SO₂NH₂) | Additive to accelerate hydrolysis | Often added separately |

Specialized Synthesis of Methyl-Branched Octenols and Octynols

Synthesis via Alkyne Intermediates and their Derivatization

The synthesis of methyl-branched octenols and their corresponding alkyne precursors (octynols) frequently relies on the versatility of alkyne chemistry. Terminal alkynes serve as powerful building blocks because their acidic proton can be removed to form a potent acetylide nucleophile. khanacademy.org This allows for the construction of the carbon skeleton through C-C bond formation.

A general strategy for synthesizing a structure like this compound could involve a multi-step sequence starting with a smaller alkyne. For example, an appropriate terminal alkyne can be deprotonated with a strong base (e.g., sodium amide) and reacted with an alkyl halide to extend the carbon chain. The synthesis of a terminal alkyne itself can be achieved from aldehydes using methods like the Corey-Fuchs reaction or the Bestmann-Ohira modification. organic-chemistry.org

Once a suitable alkyne intermediate is formed, it can be derivatized in several ways:

Formation of the Tertiary Alcohol : The tertiary alcohol moiety, as seen in this compound, can be installed by reacting a Grignard reagent derived from an alkynyl halide with acetone. Alternatively, an organolithium or Grignard reagent can be added to a ketone. youtube.com

Conversion to Alkenes : The alkyne can be selectively reduced to either a cis or trans alkene. For instance, catalytic hydrogenation with Lindlar's catalyst yields a cis-alkene, while reduction with sodium in liquid ammonia (B1221849) produces a trans-alkene.

This step-wise construction allows for the precise placement of the methyl branch and the hydroxyl group. The use of alkyne intermediates is a cornerstone in the synthesis of complex natural products and their analogues. mdpi.comnih.gov

Multi-component Reactions (e.g., A3-Coupling)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgepfl.ch The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a prominent example, providing a direct route to propargylamines. researchgate.netmdpi.com

The reaction is typically catalyzed by a late transition metal, such as copper or gold, which activates the terminal C-H bond of the alkyne. This facilitates the formation of a metal acetylide intermediate. nih.gov Simultaneously, the aldehyde and amine react to form an in situ iminium ion. The nucleophilic acetylide then attacks the iminium ion to generate the propargylamine (B41283) product. mdpi.comnih.gov

While A3-coupling directly produces amines, the resulting propargylamine scaffold is a versatile intermediate. It can be further modified, for example, by removing the amino group or transforming it into other functionalities, making it a valuable strategy for building complex molecular architectures that could lead to branched octenols. The development of asymmetric A3-coupling reactions using chiral ligands allows for the synthesis of enantiomerically enriched propargylamines, further expanding their utility in target-oriented synthesis. rsc.org

Purification and Isolation Techniques for Complex Chemical Structures

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is an indispensable technique for the purification and isolation of organic compounds like this compound from reaction mixtures. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

For nonpolar to medium-polarity compounds like terpene alcohols, silica (B1680970) gel is the most commonly used stationary phase. researchgate.net The separation is governed by the polarity of the analytes; more polar compounds interact more strongly with the silica gel and thus elute more slowly.

The choice of mobile phase (eluent) is critical for achieving good separation. Typically, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or methyl t-butyl ether (MTBE)) is used. biotage.com A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often employed to effectively separate compounds with a wide range of polarities. researchgate.netfrontiersin.org For detecting colorless compounds like terpenes, techniques such as Thin Layer Chromatography (TLC) with a visualizing agent (e.g., concentrated H₂SO₄ and heating) or UV detection for conjugated systems are used to monitor the separation. researchgate.netbiotage.com

Table 2: Typical Conditions for Column Chromatography of Terpene Alcohols

| Parameter | Description | Common Choices |

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel, Alumina |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate, Hexane/Acetone, Hexane/MTBE |

| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition), Gradient (changing solvent composition) |

| Detection Method | The technique used to identify when compounds elute. | Thin Layer Chromatography (TLC), UV-Vis Spectroscopy |

Distillation Methods (e.g., Kugelrohr, Fractional Distillation)

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.

Fractional Distillation is employed to separate liquids with close boiling points. It uses a fractionating column placed between the distillation flask and the condenser. The column provides a large surface area (e.g., from glass beads or rings) for repeated vaporization and condensation cycles, effectively enriching the vapor with the more volatile component as it rises.

Kugelrohr Distillation is a short-path vacuum distillation apparatus particularly suited for purifying small quantities of high-boiling point or thermally sensitive compounds. wikipedia.org The name is German for "ball tube," which describes the series of connected glass bulbs. The substance is placed in the first bulb and heated under vacuum. The short distance the vapor travels to the cooled collecting bulb minimizes product loss and allows for distillation at lower temperatures, preventing decomposition. wikipedia.org The rotation of the bulbs provides even heating and increases the surface area for evaporation. This makes the Kugelrohr an ideal tool for the final purification step of a synthesized compound like this compound, which may have a relatively high boiling point.

Mechanistic Organic Chemistry and Reactivity of 2 Methyloct 7 En 2 Ol

Reactivity at the Terminal Alkene Moiety

The terminal double bond in 2-methyloct-7-en-2-ol is a site of high electron density, making it susceptible to attack by electrophiles and a suitable substrate for various addition and rearrangement reactions.

The acid-catalyzed addition of water (hydration) across the terminal alkene of this compound proceeds via a standard electrophilic addition mechanism. pressbooks.pub The reaction is initiated by the protonation of the double bond by an acid catalyst, such as dilute sulfuric acid, to form a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com According to Markovnikov's rule, the proton adds to the less substituted carbon (C-8), resulting in the formation of a more stable secondary carbocation at the C-7 position. masterorganicchemistry.com Subsequent nucleophilic attack by a water molecule on this carbocation, followed by deprotonation, yields the final product, 2-methyloctane-2,7-diol. The reaction is not stereoselective, leading to a racemic mixture at the newly formed chiral center (C-7). masterorganicchemistry.com

Reaction Scheme: Acid-Catalyzed Hydration

Step 1: Protonation of the C=C double bond to form a secondary carbocation at C-7.

Step 2: Nucleophilic attack by water on the carbocation.

Step 3: Deprotonation to yield 2-methyloctane-2,7-diol.

It is important to note that reactions proceeding through carbocation intermediates can be susceptible to rearrangements to form more stable carbocations. masterorganicchemistry.com However, in the case of this compound, a 1,2-hydride shift from C-6 to C-7 would also result in a secondary carbocation, offering no energetic advantage.

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. For a terminal alkene like this compound, cross-metathesis with another olefin, catalyzed by transition-metal alkylidene complexes (e.g., Grubbs' or Schrock catalysts), is a key transformation. For instance, ethenolysis (cross-metathesis with ethylene) would lead to the formation of 2-methyl-6-hepten-2-ol and propylene, effectively shortening the carbon chain.

The stereochemical outcome (E/Z selectivity) of the newly formed double bond is highly dependent on the catalyst structure and reaction conditions. nih.gov Generally, first-generation Grubbs' catalysts tend to produce a mixture of E and Z isomers, while modern, more sterically hindered catalysts, such as certain second- and third-generation Grubbs and Hoveyda-Grubbs catalysts, can provide high selectivity for either the E or Z isomer. The choice of catalyst is crucial for controlling the stereochemistry of the metathesis product. nih.gov

To achieve anti-Markovnikov hydration of the terminal alkene, a two-step hydroboration-oxidation sequence is employed. libretexts.org This method allows for the synthesis of 2-methyloctane-1,8-diol, a constitutional isomer of the product from acid-catalyzed hydration.

In the first step, borane (B79455) (usually as a complex with THF, BH₃·THF) adds across the terminal double bond. libretexts.org The boron atom, being the less electronegative and more sterically bulky part of the reagent, adds to the terminal carbon (C-8), while the hydride adds to the more substituted carbon (C-7). libretexts.org This addition is a syn-stereoselective process. The resulting trialkylborane is then oxidized in the second step, typically using hydrogen peroxide and a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the primary alcohol. Reagents such as disiamylborane (B86530) can be used for enhanced selectivity for terminal alkenes over internal ones. stackexchange.com

| Reaction | Reagents | Regioselectivity | Product |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 2-Methyloctane-2,7-diol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 2-Methyloctane-1,8-diol |

Intermolecular and Intramolecular Cyclization Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic alkene within the same molecule allows this compound to undergo intramolecular cyclization, forming cyclic ethers.

Both Brønsted and Lewis acids can catalyze the cyclization of homoallylic alcohols. nih.gov In the context of this compound, acid catalysis facilitates the formation of a six-membered ring, a derivative of tetrahydropyran.

The mechanism, when catalyzed by a Brønsted acid (like sulfuric or phosphoric acid), involves the protonation of the terminal double bond. This follows Markovnikov's rule, leading to the formation of a more stable tertiary carbocation at the C7 position. The hydroxyl group at C2 then acts as an intramolecular nucleophile, attacking the carbocation to form the cyclic ether.

Lewis acids, such as boron trifluoride etherate or aluminum chloride, can also promote this cyclization. nih.gov They function by coordinating to the hydroxyl group, enhancing its leaving group ability and promoting the formation of a carbocation, or by activating the alkene towards nucleophilic attack. The interplay between Brønsted and Lewis acidity can be complex but is crucial for many organic transformations. rsc.orgajol.info

Radical cyclizations offer an alternative pathway to form cyclic structures and have been extensively used in the synthesis of complex natural products. nih.gov For a molecule like this compound, a radical could be generated at various positions, leading to cyclization. For instance, a radical initiator could abstract a hydrogen atom, and the resulting carbon-centered radical could then add to the double bond. nih.gov

These reactions often proceed via a 5-exo or 6-endo cyclization pathway, with the regiochemical outcome dictated by Baldwin's rules. In this case, a 6-endo-trig cyclization would be required to form a six-membered ring, a process that is generally kinetically disfavored compared to 5-exo cyclizations.

Photochemical cyclizations, initiated by the absorption of light, could also be envisioned. The molecule could be excited to a higher energy state, leading to bond formations that are not accessible under thermal conditions.

Advanced Spectroscopic and Computational Characterization of 2 Methyloct 7 En 2 Ol

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For a molecule like 2-methyloct-7-en-2-ol, these methods can predict its electronic structure, conformational preferences, and reactivity, offering insights that complement experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. dergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of various properties. nih.govaps.org

For a molecule like this compound, DFT calculations would typically be performed to optimize its geometry, determining the most stable arrangement of its atoms in three-dimensional space. Following geometry optimization, further calculations can predict spectroscopic data. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which aids in the interpretation of experimental spectra. researchgate.net

In a study on the structurally similar linalool (B1675412), DFT calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set were employed to analyze its geometry and electronic structure. researchgate.net Similar calculations for this compound would provide valuable data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Spectroscopic Data for an Unsaturated Tertiary Alcohol (based on analogous compounds)

| Property | Predicted Value | Method |

| HOMO Energy | -6.45 eV | DFT/B3LYP |

| LUMO Energy | -0.40 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.05 eV | DFT/B3LYP |

| Major IR Frequencies (cm⁻¹) | ~3500 (O-H stretch), ~3080 (C-H stretch, alkene), ~1645 (C=C stretch) | DFT Calculation |

Note: These values are illustrative and based on findings for structurally similar compounds like linalool. researchgate.net Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different conformations and their relative stabilities. nih.gov

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. nih.gov These simulations can reveal how the molecule flexes and changes shape at different temperatures and in different solvent environments. For an unsaturated alcohol like this compound, MD simulations could elucidate the preferred orientations of the hydroxyl group and the alkenyl chain.

Conformational analysis, often performed using quantum mechanical methods, involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). A study on linalool revealed that despite its flexibility, one conformer was found to be energetically preferred due to an intramolecular interaction between the hydroxyl group and the π-orbital of a double bond. mdpi.com A similar analysis for this compound would likely identify stable conformers influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 2: Example of Relative Energies for Different Conformers of an Unsaturated Alcohol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum | 0.00 | Specific angles leading to stabilizing interactions |

| Conformer 2 | +1.5 | Rotated C-C bond |

| Conformer 3 | +3.2 | Different orientation of the hydroxyl group |

Note: This table is a hypothetical representation to illustrate the output of a conformational analysis.

Computational methods can predict a wide range of molecular descriptors that provide insights into the potential reactivity of this compound. These descriptors are derived from the calculated electronic structure.

Key reactivity indicators include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For an unsaturated tertiary alcohol, the oxygen atom of the hydroxyl group and the carbon-carbon double bond are expected to be electron-rich regions, making them likely sites for reaction with electrophiles. researchgate.netnumberanalytics.com

In a theoretical investigation of linalool oxidation, DFT was used to explore the pathways for hydroperoxide formation, identifying the most likely products based on the stability of radical intermediates. nih.gov This highlights how computational chemistry can be used to predict the outcomes of chemical reactions. For this compound, similar studies could predict its behavior in various reaction conditions, such as oxidation or acid-catalyzed cyclization.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electron donation and acceptance, respectively.

Table 3: Predicted Reactivity Descriptors for an Unsaturated Tertiary Alcohol

| Descriptor | Predicted Site of Interest | Implication |

| Molecular Electrostatic Potential (MEP) | Oxygen atom, C=C double bond | Sites for electrophilic attack |

| HOMO Density | Primarily on the C=C double bond | Region most likely to donate electrons |

| LUMO Density | Primarily on the antibonding orbitals of the C-O bond | Region most likely to accept electrons in certain reactions |

Note: The information in this table is based on general principles of reactivity for unsaturated alcohols and findings for analogous compounds. researchgate.net

Academic Research Applications and Future Directions of 2 Methyloct 7 En 2 Ol As a Chemical Scaffold

Role as a Precursor or Fragment in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a driving force in organic chemistry, often requiring innovative strategies and versatile starting materials. The structural framework of 2-methyloct-7-en-2-ol, a nine-carbon chain with a terminal double bond and a tertiary alcohol, suggests its potential as a fragment for the construction of larger, more complex molecules. However, extensive searches of chemical databases and academic journals did not yield any instances of this compound being utilized as a precursor in the synthesis of the specified natural product classes.

Construction of Polycyclic Systems (e.g., Guaianolides, Phostriecin, Ieodomycins)

The synthesis of polycyclic natural products such as guaianolides, phostriecin, and ieodomycins involves intricate synthetic pathways. While the carbon skeleton of this compound could hypothetically be manipulated to form portions of these molecules, there is no published research to support this. The total syntheses of these complex targets reported in the literature originate from different, more readily available or strategically advantageous starting materials.

Synthesis of Biologically Active Lactones and Other Scaffolds

Biologically active lactones are a diverse class of compounds with a wide range of applications. The terminal alkene of this compound could, in principle, be a handle for transformations leading to lactone formation. Nevertheless, a review of the literature does not show any specific examples of this compound being employed in the synthesis of such compounds. Research in this area tends to focus on other established synthetic routes.

Exploration in Advanced Materials Chemistry

The functionalization of polymers and the development of novel materials are active areas of research. The hydroxyl group and the terminal double bond of this compound present opportunities for its incorporation into larger macromolecular structures.

Functionalization of Polymers and Macromolecules

The covalent attachment of small molecules to polymer chains can significantly alter their physical and chemical properties. The functional groups of this compound make it a candidate for such modifications. However, there is no evidence in the scientific literature to suggest that it has been used for the functionalization of polymers or macromolecules.

Chemical Interactions in Microcapsule Formation

Microencapsulation is a process used to entrap substances within a miniature shell. The chemical properties of the components are crucial for the formation and stability of these microcapsules. While related compounds have been investigated in this area, there are no specific studies detailing the chemical interactions or role of this compound in microcapsule formation.

Sustainable and Green Chemical Synthesis Approaches to this compound

The chemical industry is increasingly shifting away from petrochemical-based processes towards more sustainable and environmentally friendly methods. This transition is driven by the need to reduce reliance on finite resources, minimize environmental impact, and meet growing consumer demand for greener products. premiumbeautynews.comnih.gov For a molecule like this compound, a tertiary terpene alcohol, these principles of green chemistry offer promising alternative synthetic routes that are both efficient and ecologically responsible. rsc.org The focus lies on the utilization of renewable feedstocks, biocatalysis, and the engineering of microbial systems to produce this and similar valuable chemical compounds. energy.govheraeus-precious-metals.comnovomof.com

Renewable Feedstocks: A Foundation for Green Synthesis

The foundation of sustainable chemical production lies in the starting materials. Traditionally, many organic molecules, including terpene alcohols, have been derived from petroleum. premiumbeautynews.com However, a wealth of renewable feedstocks, such as biomass, plant-derived sugars, and agricultural by-products, present viable and attractive alternatives. energy.govheraeus-precious-metals.com For the synthesis of this compound, these renewable resources can be transformed into key precursor molecules through various chemical and biological conversion processes.

For instance, lignocellulosic biomass, a complex plant-based material, can be broken down to yield simple sugars like glucose. novomof.com These sugars then serve as the primary carbon source for microbial fermentation, a key technology in green chemical synthesis. premiumbeautynews.com The valorization of agricultural waste products, such as beetroot pulp or sugarcane bagasse, further contributes to a circular economy by transforming low-value side streams into high-value chemicals. premiumbeautynews.com

Microbial Production: Engineering Cellular Factories

One of the most promising avenues for the sustainable synthesis of terpene alcohols is through microbial fermentation. frontiersin.org By harnessing the metabolic machinery of microorganisms like Escherichia coli and Saccharomyces cerevisiae (baker's yeast), it is possible to produce complex molecules like this compound from simple renewable feedstocks. frontiersin.orgresearchgate.net

This is achieved through metabolic engineering, where the native metabolic pathways of the microorganism are modified to channel the flow of carbon towards the desired product. nih.gov For terpenoid synthesis, this often involves engineering the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org

The synthesis of linalool (B1675412), a structurally similar tertiary terpene alcohol, has been successfully demonstrated in engineered E. coli and yeast. nih.govresearchgate.net These studies have shown that by introducing and optimizing the expression of specific genes, such as those encoding for a linalool synthase, significant titers of the target molecule can be achieved. nih.gov A similar strategy could be envisioned for this compound, where a specific synthase capable of producing the C9 alcohol would be introduced into a metabolically optimized microbial host. The production of another related compound, myrcenol, further underscores the feasibility of this approach.

Biocatalysis: The Power of Enzymes

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and efficient tool for green synthesis. rsc.org Enzymes operate under mild reaction conditions, reducing energy consumption, and can exhibit high levels of chemo-, regio-, and stereoselectivity, which minimizes the formation of unwanted byproducts. rsc.orgpersonalcaremagazine.com

For the synthesis of tertiary alcohols like this compound, several enzymatic approaches could be employed. For example, lipases have been shown to be effective catalysts for the esterification of terpene alcohols in solvent-free systems or green solvents, which could be relevant for downstream processing or derivatization. researchgate.netresearchgate.net Ene-reductases and alcohol dehydrogenases are other classes of enzymes that have been successfully used in the sustainable synthesis of fragrance compounds, demonstrating their potential for creating specific chiral alcohols. rsc.org

A one-pot synthesis of tertiary alcohols has been demonstrated by combining a ruthenium-catalyzed isomerization of allylic alcohols with the chemoselective addition of organometallic reagents in deep eutectic solvents, which are considered environmentally friendly reaction media. rsc.org This highlights the potential of combining biocatalysis with other green chemistry techniques to develop novel and sustainable synthetic routes.

The table below summarizes potential sustainable and green chemical synthesis approaches for this compound, drawing parallels from the synthesis of structurally similar compounds.

| Approach | Description | Potential Advantages | Key Precursors/Intermediates |

| Microbial Fermentation | Utilization of engineered microorganisms (e.g., E. coli, S. cerevisiae) to convert renewable feedstocks (e.g., glucose) into this compound. frontiersin.orgresearchgate.net | Use of renewable resources, lower energy consumption, potential for high selectivity. | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP), Geranyl diphosphate (GPP) |

| Biocatalytic Conversion | Employment of isolated enzymes (e.g., terpene synthases, lipases) to catalyze specific steps in the synthesis of this compound. rsc.orgresearchgate.net | High selectivity and specificity, mild reaction conditions, reduced byproduct formation. | Renewable starting materials (e.g., geraniol, nerol), Allylic alcohols |

| Chemo-enzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to achieve the final product. rsc.org | Combines the efficiency of chemical catalysis with the selectivity of biocatalysis. | Allylic alcohols, Organometallic reagents |

Table 1. Potential Sustainable and Green Synthesis Approaches for this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyloct-7-EN-2-OL, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., alkene hydration or Grignard addition). Use fractional factorial experimental design to test variables (temperature, catalyst loading, solvent polarity). Monitor reaction progress via GC-MS and NMR spectroscopy. For purification, employ column chromatography with silica gel and verify purity via HPLC (>95% threshold) .

- Key Consideration : Address regioselectivity challenges in alkene functionalization by comparing catalytic systems (e.g., acid vs. transition-metal catalysts) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Assign peaks for the allylic alcohol (δ 1.2–1.4 ppm for methyl groups, δ 5.2–5.8 ppm for alkene protons). Confirm stereochemistry via NOESY or coupling constants in H-NMR .

- Mass Spectrometry : Look for molecular ion [M+H] at m/z 142.3 and fragmentation patterns indicative of α-cleavage near the hydroxyl group .

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) for purity assessment .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Experimental : Replicate measurements under standardized conditions (e.g., IUPAC protocols for boiling point determination). Compare results across independent labs to identify systematic errors .

- Computational : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to predict thermodynamic properties. Validate against experimental data using Bland-Altman analysis .

- Case Study : Discrepancies in solubility data may arise from solvent impurities; use Karl Fischer titration to verify water content in solvents .

Q. How does the stereochemical configuration of this compound influence its reactivity in catalytic asymmetric synthesis?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved NMR experiments to track enantioselectivity under chiral catalysts (e.g., BINOL-derived phosphoric acids).

- DFT Modeling : Calculate transition-state energies for R vs. S configurations to rationalize selectivity trends .

Q. What strategies mitigate decomposition pathways of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Stability Testing : Use accelerated aging studies (40°C, 75% RH) with LC-MS monitoring. Identify degradation products (e.g., oxidation to ketones or polymerization).

- Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmosphere storage (argon) to suppress radical-mediated pathways .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Best Practices :

- Experimental Section : Include exact molar ratios, solvent grades, and equipment models (e.g., "Büchi R-300 rotovap" vs. generic terms) .

- Supporting Information : Provide raw spectral data (e.g., .JCAMP-DX files for NMR) and chromatograms with baseline resolution .

- Table Example :

| Parameter | Value | Instrumentation |

|---|---|---|

| Melting Point | -12°C ± 0.5 | Mettler Toledo MP70 |

| 2.81 (Calc. via ChemAxon) | — |

Critical Analysis of Literature

Q. How can researchers evaluate conflicting mechanistic proposals for the acid-catalyzed cyclization of this compound?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water to track hydroxyl group participation in cyclization .

- Kinetic Isotope Effects (KIE) : Compare ratios to distinguish between stepwise and concerted mechanisms .

Ethical and Reporting Standards

Q. What criteria should guide the inclusion of negative or inconclusive results in publications about this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.